molecular formula C19H23N5O3S B2495397 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-39-4

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2495397
CAS No.: 899951-39-4
M. Wt: 401.49
InChI Key: MMNGOSQTHDFNMI-UHFFFAOYSA-N
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Description

1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cellular Uptake Enhancement

Compounds similar to the one , particularly those with piperazine and pyrimidine moieties, have been studied for their ability to interact with DNA. The synthetic dye Hoechst 33258, a bis-benzimidazole derivative closely related to the structural motifs found in the query compound, is known for its strong binding to the minor groove of double-stranded B-DNA, indicating potential applications in DNA research, including fluorescent DNA staining for cell biology (Issar & Kakkar, 2013). Such compounds can be used for chromosome and nuclear staining, analysis of nuclear DNA content, and as a tool in plant cell biology.

Drug Synthesis and Catalysis

The structural framework of pyranopyrimidine, a core similar to that of the query compound, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review on the importance of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds emphasizes the compound's relevance in drug synthesis, showcasing its wide applicability and the intensive investigation it has undergone in recent years (Parmar, Vala, & Patel, 2023). This suggests potential uses in rational drug design and as a model system for investigating DNA sequence recognition and binding.

Pharmacological Potential

Arylpiperazine derivatives, including structures related to the query compound, have been extensively studied for their pharmacological potential, particularly in the treatment of depression, psychosis, or anxiety. The extensive pre-systemic and systemic metabolism of these derivatives highlights their significance in developing therapeutic agents with a focus on receptor-related effects (Caccia, 2007). This points towards potential applications in designing new pharmacological agents that target specific neurotransmitter receptors, enhancing the efficacy and reducing the side effects of existing treatments.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-21-9-11-22(12-10-21)23-17-4-2-3-16(17)18(20-19(23)25)28-13-14-5-7-15(8-6-14)24(26)27/h5-8H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNGOSQTHDFNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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